N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide
Description
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide is a synthetic organic compound featuring a benzofuran core substituted with a 4-methoxybenzoyl group at position 2, a methyl group at position 3, and a cyclopropanecarboxamide moiety at position 4.
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-12-17-10-7-15(22-21(24)14-3-4-14)11-18(17)26-20(12)19(23)13-5-8-16(25-2)9-6-13/h5-11,14H,3-4H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJXIVLZCDMOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3CC3)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Variations
The benzofuran core distinguishes the target compound from analogs with alternative heterocyclic systems. For example:
- Cyprofuram (N-(3-chlorophenyl)-...cyclopropanecarboxamide) incorporates a tetrahydrofuran-linked chlorophenyl group instead of benzofuran, enhancing its pesticidal activity .
- Compound 25 () features a benzo[d]thiazole core with fluorinated substituents, which may improve metabolic stability compared to benzofuran derivatives .
Substituent Effects
Physicochemical Properties
*Molecular weights calculated from molecular formulas; †Estimated based on acetamide analog (323.3 g/mol in ).
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